molecular formula C8H8ClN3OS B1467471 {1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1235527-68-0

{1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No. B1467471
CAS RN: 1235527-68-0
M. Wt: 229.69 g/mol
InChI Key: IWFXTFBIIVRPFT-UHFFFAOYSA-N
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Description

There are several compounds that have similar structures to the one you mentioned. For example, "1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine" and "(5-chlorothiophen-2-yl)methylamine" are two compounds that share some structural similarities with your compound.


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods such as NMR, IR, and mass spectrometry. For the related compound “1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine”, the InChI code is provided , which gives a standard way to encode the compound’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For the related compound “1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine”, it is reported to be a powder at room temperature .

Scientific Research Applications

Drug Discovery and Pharmaceutical Applications

1,2,3-Triazoles are known for their stability and ability to mimic peptide bonds, which makes them valuable in drug design . They are found in several medicinal compounds, such as anticonvulsants and antibiotics . The specific compound could potentially be explored for its pharmacological properties, possibly acting as a lead compound in the development of new therapeutic agents.

Polymer Chemistry

In polymer chemistry, 1,2,3-triazoles contribute to the creation of polymers with enhanced properties like thermal stability and resistance to degradation . The subject compound could be utilized in the synthesis of novel polymeric materials that require stability under harsh conditions.

Supramolecular Chemistry

The triazole ring can engage in hydrogen bonding and other non-covalent interactions, making it an excellent candidate for constructing supramolecular structures . This property can be harnessed in the development of self-assembling materials, sensors, and molecular recognition systems.

Bioconjugation Techniques

Bioconjugation involves attaching two molecules together, often for the purpose of labeling or targeting in biological systems . The triazole moiety can act as a linker in bioconjugates due to its stability and inertness, suggesting potential applications of the compound in creating bioconjugates for diagnostic or therapeutic purposes.

Chemical Biology

In chemical biology, 1,2,3-triazoles are used to explore biological systems and processes . The compound could be involved in the study of biological pathways or as a tool to modulate biological functions, providing insights into cellular mechanisms.

Fluorescent Imaging

Triazole derivatives have applications in fluorescent imaging due to their ability to act as fluorophores . The compound could be modified to serve as a fluorescent probe for imaging in biological research, aiding in the visualization of cellular components or processes.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For the related compound “(5-chlorothiophen-2-yl)methylamine”, it is classified as dangerous with hazard statements H227, H302, H314, H335 .

properties

IUPAC Name

[1-[(5-chlorothiophen-2-yl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3OS/c9-8-2-1-7(14-8)4-12-3-6(5-13)10-11-12/h1-3,13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFXTFBIIVRPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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